molecular formula C10H19N B2645414 3-Pentylbicyclo[1.1.1]pentan-1-amine CAS No. 2287340-33-2

3-Pentylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2645414
CAS No.: 2287340-33-2
M. Wt: 153.269
InChI Key: GXIPRNGROJZFGO-UHFFFAOYSA-N
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Description

“3-Pentylbicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular weight of 187.71 . It is also known as “3-cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride” and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of “this compound” involves a metal-free homolytic aromatic alkylation of benzene . This process is expedient and versatile, providing an efficient synthetic protocol for creating this potentially useful BCP derivative .


Molecular Structure Analysis

The InChI code for “this compound” is “1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H” and the InChI key is "LDFUFSLBKRTFBU-UHFFFAOYSA-N" . This indicates the specific arrangement of atoms and bonds in the molecule.

It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 187.71 .

Safety and Hazards

The safety data sheet for “3-Pentylbicyclo[1.1.1]pentan-1-amine” indicates that it may cause skin irritation and serious eye irritation . It is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves and eye protection, and seeking medical advice if swallowed, inhaled, or in contact with skin .

Future Directions

The potential utility of the BCP motif in “3-Pentylbicyclo[1.1.1]pentan-1-amine” has generated substantial interest in medicinal chemistry . The development of efficient synthetic protocols for creating this and other BCP derivatives is crucial for facilitating this interest . Therefore, future research may focus on improving these synthetic protocols and exploring the potential applications of this compound in medicinal chemistry.

Properties

IUPAC Name

3-pentylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIPRNGROJZFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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